![molecular formula C12H9ClN2O4S B2878371 4-chloro-N-(2-nitrophenyl)benzenesulfonamide CAS No. 349127-52-2](/img/structure/B2878371.png)
4-chloro-N-(2-nitrophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-chloro-N-(2-nitrophenyl)benzenesulfonamide” is a synthetic compound . It has been mentioned in the context of opioid agents with analgesic effects . It’s also been associated with fungicidal properties .
Synthesis Analysis
A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide has been developed to synthesize N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives . This method shows highly practical chemoselective and functional group compatibility .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray analysis . The chloro-phenyl ring and the methyl-substituted benzene ring are not coplanar with the nitro-substituted benzene ring .Scientific Research Applications
Agricultural Fungicide
4-chloro-N-(2-nitrophenyl)benzenesulfonamide derivatives are useful as agricultural agents, particularly as fungicides for combating soil-borne diseases . This application is significant in maintaining crop health and productivity .
Anticancer Activity
A series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized and evaluated for their anticancer activity in HeLa, HCT-116, and MCF-7 cell lines . Some of these compounds showed a high cytotoxic effect in HeLa cancer cells and were found to induce apoptosis .
Apoptosis Induction
The anti-proliferative effects of certain 4-chloro-N-(2-nitrophenyl)benzenesulfonamide derivatives were associated with their ability to induce apoptosis in HeLa cells . These compounds increased the early apoptotic population of cells, elevated the percentage of cells in the sub-G1 phase of the cell cycle, and induced apoptosis through caspase activation .
Metabolic Stability
For the most active compounds, susceptibility to undergo first-phase oxidation reactions in human liver microsomes was assessed . The results of the in vitro metabolic stability experiments indicated values of the factor t ½ for these compounds in the range of 9.1–20.3 min and suggested the hypothetical oxidation of these compounds to sulfenic and subsequently sulfinic acids as metabolites .
Synthesis of Novel Derivatives
4-chloro-N-(2-nitrophenyl)benzenesulfonamide can be used as a starting material in the synthesis of novel derivatives . These derivatives can have different properties and potential applications, expanding the utility of the original compound .
Optical Applications
The grown title compound exhibited 84% transmittance which depicted its excellent transparency, purity, and structural perfection . This suggests potential applications in optical devices .
properties
IUPAC Name |
4-chloro-N-(2-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-9-5-7-10(8-6-9)20(18,19)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYFUFLCKVRBLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-nitrophenyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.